![molecular formula C7H9ClN2OSe B12599149 2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one CAS No. 883992-47-0](/img/structure/B12599149.png)
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one is a synthetic organic compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one typically involves the reaction of 2-(dimethylamino)ethanethiol with selenium dioxide to form the selenazole ring. This intermediate is then chlorinated using thionyl chloride to introduce the chloro group at the 2-position. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenol or selenide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or primary amines.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenols or selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of selenium.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one involves its interaction with biological molecules, particularly proteins and enzymes. The selenium atom can form covalent bonds with thiol groups in cysteine residues, leading to the inhibition of enzyme activity. Additionally, the compound may generate reactive oxygen species (ROS) through redox cycling, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate: Another compound containing a chloro group and dimethylamino substituents, but with a different heterocyclic core.
2-(dimethylamino)ethan-1-ol: A simpler compound with a similar dimethylamino group but lacking the selenazole ring.
Uniqueness
2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one is unique due to the presence of the selenazole ring, which imparts distinct chemical and biological properties. The selenium atom in the ring enhances the compound’s reactivity and potential biological activities compared to similar compounds without selenium.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
883992-47-0 |
|---|---|
Molecular Formula |
C7H9ClN2OSe |
Molecular Weight |
251.58 g/mol |
IUPAC Name |
2-chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethanone |
InChI |
InChI=1S/C7H9ClN2OSe/c1-10(2)7-9-4-6(12-7)5(11)3-8/h4H,3H2,1-2H3 |
InChI Key |
PVDMSTVOWCHCPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C([Se]1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
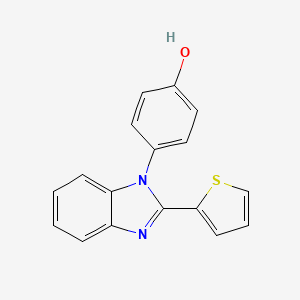
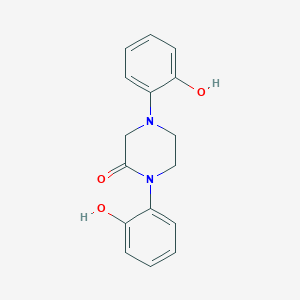
![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)
![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)
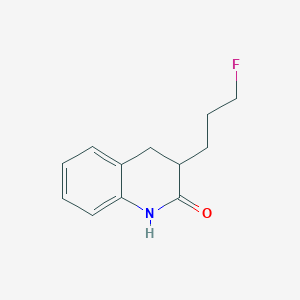
![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)
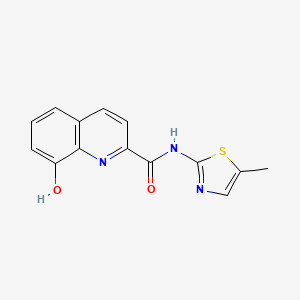
![N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12599132.png)
![[2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid](/img/structure/B12599136.png)
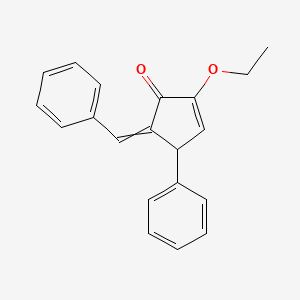
![{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene](/img/structure/B12599150.png)
![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)
